![molecular formula C19H16Cl2N2O4 B2960017 2,5-二氯-N-((5-(3,4-二甲氧基苯基)异恶唑-3-基)甲基)苯甲酰胺 CAS No. 952970-30-8](/img/structure/B2960017.png)
2,5-二氯-N-((5-(3,4-二甲氧基苯基)异恶唑-3-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide, also known as DCMIX, is a chemical compound that has been synthesized and studied in recent years for its potential applications in scientific research. This compound has shown promising results in various experiments, making it a topic of interest for researchers.
科学研究应用
研究中的异恶唑和苯甲酰胺衍生物
结构研究和分子相互作用:含有异恶唑基团和苯甲酰胺衍生物的化合物已被研究其结构特性,如平面性和分子相互作用。例如,对异恶唑酰胺结构的研究突出了分子内氢键在决定分子构象中的重要性,这可以影响化合物的反应性和与生物靶标的相互作用 (Rodier 等人,1993).
药物应用:已经研究了几种苯甲酰胺衍生物的潜在药物应用,包括作为抗炎、镇痛和抗癌剂。这些研究通常侧重于修饰苯甲酰胺核心以增强生物活性或对特定靶标的选择性。例如,源自维斯那金酮和壳尼酮的新型苯并二呋喃基化合物显示出有希望的抗炎和镇痛活性 (Abu-Hashem 等人,2020).
外寄生虫驱除剂开发:对异恶唑啉酰胺苯并硼唑的研究导致了具有显着外寄生虫驱除剂活性的化合物的识别,适用于治疗动物的蜱和跳蚤感染。这突出了异恶唑和苯甲酰胺衍生物在开发兽药中的效用 (Zhang 等人,2016).
抗菌和抗结核活性:还探索了合成结合异恶唑和苯甲酰胺部分的新型化合物的抗菌和抗结核活性。这些研究有助于寻找针对耐药菌株和结核病的新疗法 (Dighe 等人,2012).
农业应用:除了药物外,苯甲酰胺衍生物还因其作为除草剂的潜力而被研究,这证明了这些化合物在包括农业在内的各个领域的广泛适用性 (Viste 等人,1970).
作用机制
Target of Action
The compound contains an isoxazole ring, which is a common feature in many bioactive molecules. Isoxazole derivatives have been found to interact with various targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. Generally, compounds like this can bind to their target, altering its function and leading to downstream effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs work by interacting with biochemical pathways, either by blocking or enhancing certain steps .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. It could potentially lead to a variety of cellular effects, depending on the biological context .
属性
IUPAC Name |
2,5-dichloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-25-16-6-3-11(7-18(16)26-2)17-9-13(23-27-17)10-22-19(24)14-8-12(20)4-5-15(14)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLPEFMCXPZAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。